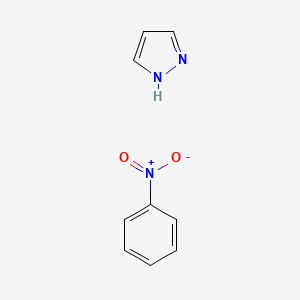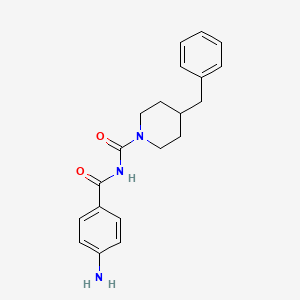![molecular formula C11H12Cl2O B14189643 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene CAS No. 918870-79-8](/img/structure/B14189643.png)
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of two chlorine atoms, an ethenyl group, and a propan-2-yl-oxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Substitution Reactions: The chlorine atoms and other substituents are introduced through various substitution reactions
Analyse Chemischer Reaktionen
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene can be compared with other similar compounds such as:
1,2-Dichlorobenzene: Lacks the ethenyl and propan-2-yl-oxy groups, making it less complex.
4-Ethenyl-1,2-dichlorobenzene: Similar structure but without the propan-2-yl-oxy group.
1,2-Dichloro-4-ethenylbenzene: Lacks the propan-2-yl-oxy group, making it less versatile in reactions
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
CAS-Nummer |
918870-79-8 |
|---|---|
Molekularformel |
C11H12Cl2O |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
1,2-dichloro-4-ethenyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-4-8-5-9(12)10(13)6-11(8)14-7(2)3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
CHXWSXMADXNVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1C=C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)

![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)



![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)

![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)

![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

